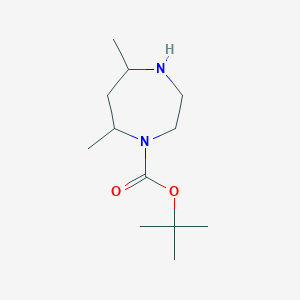

Tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-8-10(2)14(7-6-13-9)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVGKESWDHMHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(CCN1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a diamine precursor with a suitable carbonyl compound, followed by protection of the resulting diazepane with a tert-butyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted diazepane derivatives .

Scientific Research Applications

Pharmaceutical Synthesis

Tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of more complex molecules. For example, it is utilized in the synthesis of analgesic and anti-inflammatory agents by modifying its structure to enhance bioactivity and selectivity towards target enzymes or receptors .

Case Study: Synthesis of Analgesic Compounds

In a recent study, researchers synthesized a series of compounds derived from this compound. These compounds exhibited significant analgesic effects in animal models of inflammation and pain. The modifications included the introduction of hydrophilic and hydrophobic groups to improve solubility and pharmacokinetic properties .

The compound has shown promise in various biological assays, indicating potential therapeutic applications. It has been evaluated for its effects on soluble epoxide hydrolase (sEH), an enzyme involved in inflammation pathways. Compounds derived from this compound demonstrated inhibition of sEH activity, leading to reduced levels of pro-inflammatory mediators such as IL-6 and TNF-α in preclinical models .

| Compound | Target Enzyme | Effect | Reference |

|---|---|---|---|

| G1 | sEH | Inhibition of inflammation markers | |

| Intermediate 22 | COX-2 | Reduced expression in animal models | |

| Compound F3 | NOS-2 | Decreased activity in inflammatory assays |

Therapeutic Uses

The therapeutic potential of this compound extends to conditions such as arthritis, acute pancreatitis, and sepsis. Its derivatives have been studied for their ability to ameliorate symptoms associated with these diseases by modulating inflammatory responses.

Case Study: Treatment of Inflammatory Diseases

In one study involving CFA-induced arthritis in mice, a derivative of this compound showed significant reduction in joint swelling and pain. The compound's mechanism involved downregulation of inflammatory cytokines and enhanced survival rates in sepsis models .

Mechanism of Action

The mechanism of action of tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, emphasizing differences in substituents, stereochemistry, and properties:

Key Observations:

Substituent Position and Steric Effects: The 5,7-dimethyl substitution in the target compound introduces unique steric constraints compared to monosubstituted analogs (e.g., 5-methyl or 3-methyl derivatives). This may influence reactivity in coupling reactions or receptor binding .

Stereochemical Impact :

- The (R)-enantiomer of the 5-methyl derivative () demonstrates optical activity ([α]D¹⁸ +16.2), suggesting chirality-dependent biological activity . In contrast, the target compound’s stereochemistry remains uncharacterized in available data .

Synthetic Accessibility :

- The 5-methyl derivative is synthesized via Pd/C-catalyzed hydrogenation (87% yield), a method applicable to other diazepane analogs .

- Bromopyridinyl and cyclopropylmethyl derivatives () require specialized coupling reactions, reflecting their use in drug discovery .

Physicochemical Properties: The 3-methyl analog () has a lower predicted density (0.980 g/cm³) and higher boiling point (288°C) than the target compound, likely due to reduced branching . Discrepancies in HRMS data for the 5-methyl derivative (reported [M+H]+ 319.23800 vs.

Research and Application Gaps

- Stereochemical Studies : The absence of enantiomeric data for the 5,7-dimethyl compound limits insights into its chiral interactions .

- Commercial Availability : The 7,7-dimethyl analog is commercially available (), but the 5,7-isomer lacks supplier listings, indicating synthesis challenges or niche applications .

Biological Activity

Tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate (CAS No. 194032-45-6) is an organic compound characterized by its unique diazepane structure, which contains two nitrogen atoms within a seven-membered ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula and features a tert-butyl group attached to a diazepane ring with two methyl substitutions. Its structural uniqueness contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.34 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 194032-45-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activity and receptor binding through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to receptors that mediate physiological responses, potentially influencing neurotransmission or inflammatory processes.

Antimicrobial Activity

Studies have investigated the antimicrobial properties of this compound against various pathogens. Preliminary results suggest it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Further testing is required to establish minimum inhibitory concentrations (MIC) and the compound's spectrum of activity.

Anticancer Potential

Recent research has explored the anticancer potential of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle arrest.

Table 2: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in January 2023, researchers evaluated the effects of this compound on HeLa cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells in treated groups compared to controls.

Case Study 2: Antimicrobial Efficacy

A comparative study conducted in late 2022 assessed the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated effective inhibition at concentrations ranging from 50 to 200 µg/mL against Staphylococcus aureus, with no significant toxicity observed in human fibroblast cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.